
Hexadec-3-EN-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadec-3-EN-5-one is an organic compound with the molecular formula C16H30O It is a ketone with a double bond located at the third carbon atom in the hexadecene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadec-3-EN-5-one can be synthesized through various synthetic routes. One common method involves the aldol condensation of hexanal with acetone, followed by dehydration to form the desired product. The reaction conditions typically include the use of a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of advanced purification techniques such as distillation and chromatography to isolate and purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadec-3-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The double bond in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions may involve the use of bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hexadec-3-EN-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexadec-3-EN-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The compound’s double bond also allows it to undergo addition reactions with electrophiles. These interactions can lead to the formation of various products and intermediates, which may exert specific effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Hexadec-3-EN-5-one can be compared with other similar compounds, such as:
1-Hexadecen-3-one: A similar compound with a double bond at the first carbon atom.
Hexadec-1-EN-3-one: Another isomer with the double bond at the first carbon atom and the ketone group at the third carbon atom.
These compounds share similar chemical properties but differ in the position of the double bond and the ketone group, which can influence their reactivity and applications.
Eigenschaften
CAS-Nummer |
88191-40-6 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
hexadec-3-en-5-one |
InChI |
InChI=1S/C16H30O/c1-3-5-7-8-9-10-11-12-13-15-16(17)14-6-4-2/h6,14H,3-5,7-13,15H2,1-2H3 |
InChI-Schlüssel |
BHDWPFMRNKMTOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)C=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


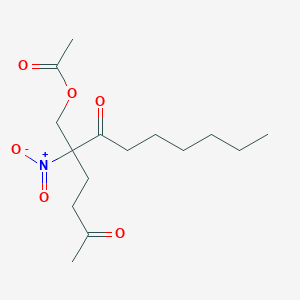
oxophosphanium](/img/structure/B14391451.png)
![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
![N-Methoxy-N-methyl-N'-[3-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14391456.png)

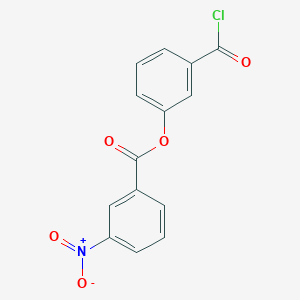

![5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]](/img/structure/B14391485.png)
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
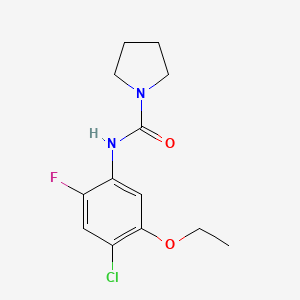
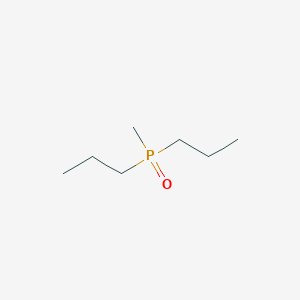
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
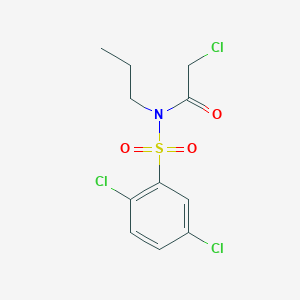
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
